3-(2-n-Pentoxyphenyl)-1-propene
Description
3-(2-n-Pentoxyphenyl)-1-propene is an allyl benzene derivative featuring a pentoxy group (-OCH₂CH₂CH₂CH₂CH₃) at the ortho position of the phenyl ring. This compound belongs to a broader class of substituted propenes, where structural variations in the aromatic substituent significantly influence physical, chemical, and application-specific properties.
Properties
IUPAC Name |
1-pentoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-8-12-15-14-11-7-6-10-13(14)9-4-2/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORXDSRYGCTHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Pentoxyphenyl)-1-propene typically involves the alkylation of 2-n-pentoxyphenyl derivatives with appropriate propene precursors. One common method involves the use of Grignard reagents or organolithium compounds to introduce the propene group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the propene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation reagents such as bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Organic Synthesis
3-(2-n-Pentoxyphenyl)-1-propene serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to the formation of diverse chemical entities.
Biological Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells through modulation of hormonal pathways.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor. This interaction could be beneficial in drug development where enzyme modulation is crucial.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| HeLa | 12.8 | Inhibition of proliferation |
These findings indicate that the compound may selectively target and inhibit the growth of certain cancer cells.
Pharmaceutical Applications
Given its structural characteristics, this compound is being investigated as a potential intermediate in the synthesis of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases.
Industrial Applications
In industrial settings, this compound can be used in:
- Agrochemical Production : The compound may serve as a precursor for developing herbicides or pesticides due to its chemical stability and reactivity.
- Material Science : It is also explored for applications in creating polymers or specialty materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-n-Pentoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The substituent on the phenyl ring governs molecular interactions, solubility, and thermal stability. Key comparisons include:
- Solubility : Adamantyl-containing derivatives exhibit poor solubility in common organic solvents compared to phenyl or isopropyl analogs, complicating copolymer analysis .
- Thermal Stability : Bulky substituents (e.g., adamantyl) increase glass transition temperatures (Tg) in polymers due to restricted chain mobility .
Polymerization Behavior
Biological Activity
3-(2-n-Pentoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
This compound, also known as a derivative of propene, features a phenyl group substituted with a pentoxy group. Its chemical structure can be represented as follows:
- Molecular Formula : C13H18O
- Molecular Weight : 206.28 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. A study on chalcone derivatives demonstrated that modifications in the phenyl ring could enhance cytotoxic effects on cancer cell lines, suggesting that this compound may similarly exhibit anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antioxidant | Potential to scavenge free radicals |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes crucial for microbial survival.
- Cell Cycle Disruption : Studies indicate that some derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : The presence of phenolic groups may contribute to the antioxidant capacity, reducing oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
A recent investigation focused on the cytotoxic effects of related propene derivatives on breast cancer cell lines. The study found that these compounds significantly reduced cell viability at concentrations as low as 10 µM, suggesting that structural modifications could enhance their therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
